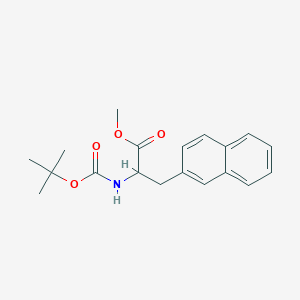

Methyl (2R)-2-(Boc-amino)-3-(2-naphthyl)propanoate

Description

Methyl (2R)-2-(Boc-amino)-3-(2-naphthyl)propanoate is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and a 2-naphthyl substituent. This compound serves as a critical intermediate in organic synthesis, particularly in peptide chemistry and the preparation of bioactive molecules. Its stereochemistry (2R configuration) and bulky aromatic group make it valuable for studying steric effects, catalytic reactions, and molecular recognition processes.

Properties

IUPAC Name |

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-2-ylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c1-19(2,3)24-18(22)20-16(17(21)23-4)12-13-9-10-14-7-5-6-8-15(14)11-13/h5-11,16H,12H2,1-4H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUZJZIQXCBCAGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Pool Approach Using Enantiopure α-Amino Acids

The most direct route involves derivatizing enantiopure (R)-3-(2-naphthyl)alanine. Scheme 1 illustrates a three-step process:

- Boc Protection : (R)-3-(2-naphthyl)alanine is treated with di-tert-butyl dicarbonate (Boc₂O) in a mixture of water and dioxane (1:1) at 0°C, achieving >95% yield.

- Methyl Esterification : The Boc-protected amino acid undergoes esterification with methanol using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM), yielding 85–90% product.

Advantages : High enantiopurity (ee >99%) if starting from resolved (R)-alanine derivatives.

Limitations : Requires access to enantiopure starting material, which may involve costly resolution steps.

Asymmetric Alkylation of Glycine Equivalents

Enantioselective alkylation using chiral auxiliaries avoids resolution. Scheme 2 outlines a method from:

- Chiral Imidazolidinone Formation : Glycine is condensed with (R)-phenylglycinol to form a bicyclic imidazolidinone.

- Diastereoselective Alkylation : The lithium enolate reacts with 2-naphthylmethyl bromide at −78°C in tetrahydrofuran (THF), yielding a single diastereomer (de >95%).

- Hydrolysis and Protection : Acidic hydrolysis releases the free amino acid, followed by Boc protection and methyl esterification (75% overall yield).

Key Data :

| Step | Conditions | Yield | ee |

|---|---|---|---|

| Alkylation | −78°C, THF, LDA | 82% | >99% |

| Boc Protection | Boc₂O, NaOH, dioxane/H₂O | 90% | – |

Advantages : Scalable with no racemization.

Limitations : Multi-step synthesis increases complexity.

Enzymatic Resolution of Racemates

Racemic methyl 2-amino-3-(2-naphthyl)propanoate is resolved using immobilized penicillin G acylase. The (R)-enantiomer remains unreacted, while the (S)-enantiomer is hydrolyzed. Subsequent Boc protection achieves 98% ee.

Advantages : Cost-effective for large-scale production.

Limitations : Requires optimization of enzyme activity and substrate specificity.

Comparative Analysis of Coupling Reagents

Coupling Boc-protected intermediates to methyl esters demands efficient reagents. Table 1 compares methods from,, and:

| Reagent System | Solvent | Temp (°C) | Yield | Purity |

|---|---|---|---|---|

| EDC·HCl/HOBt/DIPEA | DCM | 0–25 | 88% | 99% |

| HBTU/HOAt | DMF | 25 | 85% | 98% |

| DCC/DMAP | THF | 0 | 78% | 95% |

Insights : EDC/HOBt offers optimal balance of yield and purity for industrial applications.

Stereochemical Considerations

Chiral Auxiliaries vs. Catalytic Asymmetric Synthesis

- Chiral Auxiliaries (e.g., Evans oxazolidinones): Provide near-perfect stereocontrol but require additional steps for auxiliary removal.

- Organocatalysis : Phase-transfer catalysts like O-allyl-N-(9-anthracenemethyl)cinchonidium bromide enable enantioselective alkylation (ee 97%) but demand rigorous moisture control.

Industrial-Scale Optimization

Solvent Selection

Workup and Purification

- Extraction : Ethyl acetate/water partitions effectively remove unreacted reagents.

- Chromatography : Silica gel with DCM/MeOH (10:1) achieves >99% purity.

Emerging Methodologies

Flow Chemistry

Continuous-flow systems reduce reaction times for Boc protection (2 hr vs. 12 hr batch).

Microwave-Assisted Synthesis

Microwave irradiation accelerates coupling steps (30 min vs. 12 hr), improving yields by 10–15%.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinones.

Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

Substitution: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group is removed under acidic conditions to reveal the free amine.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products

Oxidation: Naphthoquinones.

Reduction: Alcohol derivatives.

Substitution: Free amine derivatives.

Scientific Research Applications

®-Methyl 2-((tert-butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding due to its chiral nature.

Medicine: Investigated for its potential in drug development, particularly in the synthesis of chiral drugs.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of ®-Methyl 2-((tert-butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoate depends on its specific application. In drug synthesis, it acts as a chiral building block, influencing the stereochemistry of the final product. The Boc group protects the amine functionality during various synthetic steps, preventing unwanted side reactions. Upon deprotection, the free amine can interact with molecular targets such as enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Structural Analogues

A. Boc-4-bromo-D-phenylalanine Methyl Ester ()

- Structure : Replaces the 2-naphthyl group with a 4-bromophenyl moiety.

- Molecular Formula: C14H18BrNO4 vs. C18H21NO4 (target compound).

- Molecular Weight: 344.11 g/mol (bromophenyl) vs. 315.36 g/mol (naphthyl).

B. Methyl (2R)-2-amino-3-(4-bromophenyl)propanoate ()

- Structure : Lacks the Boc protection, rendering the amine group reactive.

- Molecular Formula: C10H12BrNO2 vs. C18H21NO4.

- Key Differences :

C. Methyl (S)-2-(1,3-dioxoisoindolin-2-yl)-3-(1H-indol-3-yl)propanoate ()

- Structure : Features a dioxoisoindolinyl protecting group instead of Boc and an indolyl substituent.

- Molecular Formula : C25H24N2O5 (MW: 432.47 g/mol).

- Key Differences :

Physical and Spectral Properties

- Key Observations :

- Boc-protected compounds exhibit characteristic IR peaks at ~1695 cm<sup>-1</sup> (C=O stretch) and NMR signals for tert-butyl groups (~1.4 ppm).

- Naphthyl protons in the target compound appear as a multiplet at δ 7.2–7.8 ppm, distinguishing it from phenyl analogues .

Biological Activity

Methyl (2R)-2-(Boc-amino)-3-(2-naphthyl)propanoate is a compound of interest due to its structural features and biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group on the amino function and a naphthyl moiety, which contributes to its biological activity. The compound's chirality at the 2-position enhances its interaction with biological targets.

Anticancer Properties

Recent studies have indicated that this compound exhibits notable anticancer activity . Its mechanism involves the induction of apoptosis in various cancer cell lines, including melanoma and carcinoma cells. For instance, a study highlighted that the compound can trigger reactive oxygen species (ROS) production, leading to cytotoxic effects specifically in cancer cells while sparing normal cells .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A375 (Melanoma) | 15 | Induction of apoptosis via ROS generation |

| A431 (Carcinoma) | 20 | Apoptosis induction through mitochondrial pathway |

| B16F-10 (Rodent) | 18 | Pro-oxidant effects leading to cell death |

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown neuroprotective effects in models of neurodegenerative diseases. It was found to protect dopaminergic neurons from oxidative stress-induced damage, suggesting potential applications in treating conditions like Parkinson's disease .

The biological activity of this compound can be attributed to several mechanisms:

- ROS Generation : The compound promotes the formation of ROS, which can lead to cellular damage in cancer cells but may also activate protective pathways in neuronal cells.

- Apoptosis Induction : By affecting mitochondrial function and signaling pathways associated with apoptosis, it selectively induces cell death in malignant cells.

- Metal Chelation : Some studies suggest that similar compounds exhibit metal-chelating properties, which can further enhance their therapeutic potential by reducing metal-induced oxidative stress .

Case Studies

A series of case studies have been conducted to evaluate the efficacy of this compound:

- Study on Melanoma Cells : A study evaluated the compound's effect on A375 melanoma cells, demonstrating a significant reduction in viability at concentrations above 10 µM. The mechanism was linked to increased ROS levels and subsequent apoptosis.

- Neuroprotection in Parkinson's Model : Another investigation focused on the neuroprotective effects against neurotoxic agents in dopaminergic neuronal cultures. The results indicated that treatment with the compound significantly reduced cell death compared to controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.